N-(2,2-dichloro-1-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.111 g/mol It is characterized by the presence of a benzamide group attached to a 2,2-dichloro-1-methoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide typically involves the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dichloro-1-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,2-dichloro-1-methoxyethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dichloro-1-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dichloro-1-hydroxyethyl)benzamide
- N-(2,2-dichloro-1-methoxyvinyl)benzamide
- N-(2,2,2-trichloro-1-methoxyethyl)benzamide
Uniqueness
N-(2,2-dichloro-1-methoxyethyl)benzamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.
Biological Activity
N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound with notable potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse research studies that highlight its interactions with biological systems, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11Cl2NO2
- Molecular Weight : 248.11 g/mol
- CAS Number : 301158-73-6
The compound is synthesized through the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethanamine, typically in the presence of a base like triethylamine to facilitate the reaction and neutralize by-products.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's unique structure contributes to its reactivity and potential to modulate biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that benzamide derivatives, including this compound, possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various benzamide derivatives have shown MIC values ranging from 0.5 to 32 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
This suggests that this compound may also exhibit similar antimicrobial efficacy, although specific data for this compound is limited.
Insecticidal Activity
There is a growing interest in compounds that can serve as effective insecticides. While this compound has not been directly tested for insecticidal properties, related compounds within the benzamide class have demonstrated larvicidal activity against mosquito vectors like Aedes aegypti. For example, certain derivatives showed LC50 values indicating effective control over mosquito populations .
Study on Benzamide Derivatives
A comprehensive study evaluated various benzamide derivatives for their biological activity. The findings indicated that modifications to the benzamide structure could enhance potency against microbial strains and potentially reduce toxicity in mammalian cells . Although this compound was not the focus of this study, it aligns with the observed trends regarding structure-activity relationships.
Toxicity Assessment
Toxicity assessments are crucial for evaluating the safety profile of new compounds. One study highlighted that certain benzodioxole derivatives displayed no cytotoxicity towards human peripheral blood mononuclear cells up to high concentrations (5200 μM), suggesting a favorable safety profile for related compounds . This could imply similar safety margins for this compound, pending direct testing.
Comparative Analysis
Compound Name | Biological Activity | MIC/LC50 Values |
---|---|---|
This compound | Antimicrobial potential (hypothetical) | Not yet established |
Benzamide Derivative PC190723 | Antibacterial against S. aureus | MIC = 0.5–1.0 µg/mL |
3,4-(Methylenedioxy) cinnamic acid | Larvicidal against Aedes aegypti | LC50 = 28.9 ± 5.6 μM |
Properties
IUPAC Name |
N-(2,2-dichloro-1-methoxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(8(11)12)13-9(14)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOULNTYPFWOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)Cl)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.